molecular formula C5H15ClN2 B14025056 di(methyl-d3)-[2-(methylamino)ethyl]amine HCl

di(methyl-d3)-[2-(methylamino)ethyl]amine HCl

Cat. No.: B14025056
M. Wt: 144.67 g/mol
InChI Key: ZQEZVBXJLFYOJM-HVTBMTIBSA-N
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Description

N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride: is a chemical compound that belongs to the class of diamines. It is characterized by the presence of two amine groups attached to an ethane backbone, with additional methyl groups attached to the nitrogen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride typically involves the reaction of ethane-1,2-diamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation reactions using advanced reactors and purification systems. The process is optimized to ensure high yield and purity of the final product. The hydrochloride salt is obtained by treating the free base with hydrochloric acid, followed by crystallization and drying.

Chemical Reactions Analysis

Types of Reactions: N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride is used as a ligand in coordination chemistry to form metal complexes

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. It is also studied for its role in drug delivery systems.

Industry: In industrial applications, N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride is used as an intermediate in the production of specialty chemicals and polymers. It is also used in the formulation of adhesives and coatings.

Mechanism of Action

The mechanism of action of N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. In biological systems, it can interact with proteins and nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

    N,N’-Dimethylethylenediamine: This compound has a similar structure but lacks the deuterium atoms.

    N,N,N’,N’-Tetramethylethylenediamine: This compound has additional methyl groups on the nitrogen atoms.

    1,2-Ethanediamine, N-(2-aminoethyl)-: This compound has an additional aminoethyl group.

Uniqueness: N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This makes it valuable in studies involving isotopic labeling and tracing.

Properties

Molecular Formula

C5H15ClN2

Molecular Weight

144.67 g/mol

IUPAC Name

N-methyl-N',N'-bis(trideuteriomethyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C5H14N2.ClH/c1-6-4-5-7(2)3;/h6H,4-5H2,1-3H3;1H/i2D3,3D3;

InChI Key

ZQEZVBXJLFYOJM-HVTBMTIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCNC)C([2H])([2H])[2H].Cl

Canonical SMILES

CNCCN(C)C.Cl

Origin of Product

United States

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